Cas no 554-37-0 (D-Glucopyranose,1-(3,4,5-trihydroxybenzoate))
554-37-0 structure
Product Name:D-Glucopyranose,1-(3,4,5-trihydroxybenzoate)
CAS-Nr.:554-37-0
MF:C13H16O10
MW:332.260145187378
CID:369116
PubChem ID:124021
Update Time:2025-04-19
D-Glucopyranose,1-(3,4,5-trihydroxybenzoate) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- D-Glucopyranose,1-(3,4,5-trihydroxybenzoate)
- [(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4,5-trihydroxybenzoate
- 1-mono-galloylglucose
- [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4,5-trihydroxybenzoate
- Glucopyranose, 1-gallate, .beta.-D-
- .beta.-D-Glucopyranose, 1-(3,4,5-trihydroxybenzoate)
- 1-O-(3,4,5-Trihydroxybenzoyl)hexopyranose
- GALLIC GLUCOSIDE
- D-Glucose 1-(3,4,5-trihydroxybenzoate)
- 1-Galloyl-.beta.-glucose
- AMY41547
- beta-D-Glucopyranose, 1-(3,4,5-trihydroxybenzoate)
- CHEMBL480283
- 1-Galloylglucose
- 1-Galloyl-beta-glucose
- .beta.-D-Glucose, 1-gallate
- GALLOTANNIN 1
- 1-O-(3,4,5-trihydroxybenzoyl)-beta-D-glucopyranose
- ?-D-glucopyranosyl ester
- [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] 3,4,5-trihydroxybenzoate
- 1-O-Galloyl-beta-D-glucose
- gaillic acid
- AKOS027439204
- .BETA.-GLUCOGALLIN, (-)-
- 1(.BETA.)-O-GALLOYLGLUCOSE
- HY-133708
- 13405-60-2
- galloyl glucose
- 1-O-Galloyl-beta-D-glucose, analytical standard
- UNII-4X7JGS9BFY
- GALLYL GLUCOSIDE, .BETA.-
- .beta.-Glucogallin
- DTXSID00928396
- CS-0129906
- CHEBI:15834
- 1-O-Galloyl-.beta.-D-glucose
- (2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl 3,4,5-trihydroxybenzoate
- BDBM50260536
- SCHEMBL1263104
- beta-Glucogallin
- 4X7JGS9BFY
- C01158
- .beta.-D-Glucogallin
- .BETA.-GLUCOGALLIN [MI]
- A-Glucogalin
- .BETA.-D-GLUCOSE 1-(3,4,5-TRIHYDROXYBENZOATE)
- 554-37-0
- 1-galloyl-beta-D-glucose
- b-glucogallin
-
- Inchi: 1S/C13H16O10/c14-3-7-9(18)10(19)11(20)13(22-7)23-12(21)4-1-5(15)8(17)6(16)2-4/h1-2,7,9-11,13-20H,3H2/t7-,9-,10+,11-,13+/m1/s1
- InChI-Schlüssel: GDVRUDXLQBVIKP-HQHREHCSSA-N
- Lächelt: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)OC(C1C=C(C(=C(C=1)O)O)O)=O
Berechnete Eigenschaften
- Genaue Masse: 332.074
- Monoisotopenmasse: 332.074
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 7
- Anzahl der Akzeptoren für Wasserstoffbindungen: 10
- Schwere Atomanzahl: 23
- Anzahl drehbarer Bindungen: 4
- Komplexität: 406
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 177A^2
- XLogP3: -1.4
Experimentelle Eigenschaften
- Dichte: 1.85
- Siedepunkt: 736.4°C at 760 mmHg
- Flammpunkt: 278.9°C
D-Glucopyranose,1-(3,4,5-trihydroxybenzoate) Verwandte Literatur
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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